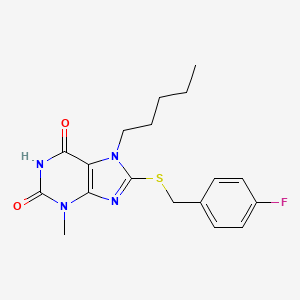

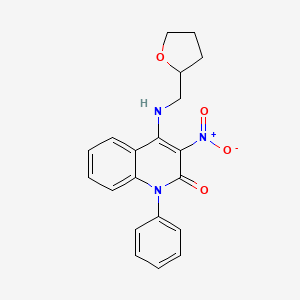

3-nitro-1-phenyl-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-nitro-1-phenyl-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one, also known as NPAQ, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. NPAQ belongs to the class of quinoline derivatives, which have been widely used in medicinal chemistry due to their diverse biological activities.

科学的研究の応用

Antimalarial Activity

Compounds structurally related to quinolines have been synthesized and evaluated for their antimalarial activity. For example, a series of quinoline derivatives demonstrated significant antimalarial potency against both sensitive and resistant strains of Plasmodium parasites, encouraging further clinical trials (Werbel et al., 1986).

Antibacterial Agents

Derivatives of quinolines, specifically those modified with nitro groups, have been identified as potent inhibitors of type III secretion systems in Gram-negative bacteria, showing promise against both extracellular and intracellular pathogens (Enquist et al., 2012).

Colorimetric Chemosensors

Quinoline derivatives have been developed as highly selective colorimetric chemosensors for detecting cyanide in aqueous solutions. These sensors exhibit exclusive responses toward cyanide, showcasing their potential for practical environmental monitoring and safety applications (Na et al., 2014).

Synthesis Methodologies

Innovative methods for synthesizing quinolinone derivatives have been reported, offering efficient pathways for producing complex structures useful in various chemical and pharmaceutical applications. These methodologies enable the construction of diverse molecular architectures for further functional exploration (Juárez-Gordiano et al., 2002).

Excitatory Amino Acid Antagonists

Certain quinoline derivatives exhibit antagonist activity at NMDA and AMPA receptors, indicating their potential for developing new therapeutic agents aimed at neurological conditions mediated by excitatory amino acids (Carling et al., 1993).

特性

IUPAC Name |

3-nitro-4-(oxolan-2-ylmethylamino)-1-phenylquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c24-20-19(23(25)26)18(21-13-15-9-6-12-27-15)16-10-4-5-11-17(16)22(20)14-7-2-1-3-8-14/h1-5,7-8,10-11,15,21H,6,9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTFGXSTBIJGQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-1-phenyl-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate](/img/structure/B2679082.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2679085.png)

![4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B2679094.png)

![6-Tert-butyl-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2679097.png)

![N-(2,4-difluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679099.png)

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2679102.png)